molecular formula C7H9NO2S B1630424 Ethyl 2-methylthiazole-4-carboxylate CAS No. 6436-59-5

Ethyl 2-methylthiazole-4-carboxylate

Cat. No. B1630424
Key on ui cas rn: 6436-59-5
M. Wt: 171.22 g/mol
InChI Key: QWWPUBQHZFHZSF-UHFFFAOYSA-N
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Patent
US06956049B1

Procedure details

Thioacetamide (7.6 g, 100 mmol) was added to ethanol (60 mL), and the resultant suspension was cooled to 0° C. and treated with ethyl bromopyruvate (12.5 mL, 100 mmol). The resultant solution was stirred for five minutes at 0° C. at which time the ice bath was removed and the solution was allowed to warm to ambient temperature. After 0.5 h at ambient temperature, the solution was heated to reflux. After 12 h, the solvents were removed in vacuo, and the resultant crude product was taken up in ethyl acetate (300 mL). The organic phase was washed with saturated aqueous NaHCO3 (50 mL), and the basic aqueous solution was then extracted with additionalethyl acetate (2×50 mL). The combined organic solutions were washed with brine (50 mL), dried over Na2SO4 and filtered. The filtrate was concentrated in vacuo to afford a yellow waxy solid. The crude product was dissolved in a small amount of hot ethyl acetate, diluted with hot hexane, and the resultant solution was allowed to cool to ambient temperature, seeded with a small amount of crude product, and transferred to the freezer. After 16 h the crystalline product was collected, washed with cold 8:1 hexane:ethyl acetate, and allowed to dry under high vacuum to afford ethyl 2-methyl-1,3-thiazole-4-carboxylate (11.76 g, 69% yield) as large brownish crystals. M.p. 56–58.5° C. 1H NMR (CDCl3, 300 MHz) δ 8.06 (s, 1H), 4.43 (q, 2H), 2.78 (s, 3H), 1.42 (t, 3H). MS (EI ionization) 171 (M+).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12.5 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([NH2:4])(=[S:3])[CH3:2].C(O)C.Br[CH2:9][C:10](=O)[C:11]([O:13][CH2:14][CH3:15])=[O:12]>C(OCC)(=O)C.CCCCCC>[CH3:2][C:1]1[S:3][CH:9]=[C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
7.6 g
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
12.5 mL
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Step Five
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to reflux
WAIT
Type
WAIT
Details
After 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
WASH
Type
WASH
Details
The organic phase was washed with saturated aqueous NaHCO3 (50 mL)
EXTRACTION
Type
EXTRACTION
Details
the basic aqueous solution was then extracted with additionalethyl acetate (2×50 mL)
WASH
Type
WASH
Details
The combined organic solutions were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a yellow waxy solid
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
After 16 h the crystalline product was collected
Duration
16 h
WASH
Type
WASH
Details
washed with cold 8:1 hexane
CUSTOM
Type
CUSTOM
Details
to dry under high vacuum

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CC=1SC=C(N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 11.76 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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